

# Synthesis of 3-Bromo-4-methylbenzonitrile from p-Tolunitrile: An Application Note

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## Compound of Interest

Compound Name: 3-Bromo-4-methylbenzonitrile

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This document provides a detailed protocol for the synthesis of **3-Bromo-4-methylbenzonitrile**, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis route described herein is an electrophilic aromatic bromination of p-tolunitrile.

## Quantitative Data Summary

The physical and chemical properties of the starting material and the final product are summarized in the table below for easy reference.

Property	p-Tolunitrile (Starting Material)	3-Bromo-4-methylbenzonitrile (Product)
CAS Number	104-85-8	42872-74-2
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N	C <sub>8</sub> H <sub>6</sub> BrN
Molecular Weight	117.15 g/mol	196.04 g/mol [1]
Appearance	Colorless liquid or solid	Yellow solid[2]
Melting Point	29.5 °C	41-45 °C[2]
Boiling Point	218 °C	259.0±20.0 °C at 760 mmHg

Spectroscopic Data for **3-Bromo-4-methylbenzonitrile**:

Technique	Data
IR (Infrared) Spectroscopy	ATR-IR spectra are publicly available and can be accessed through spectral databases.[1][3]
Raman Spectroscopy	FT-Raman spectra are publicly available and can be accessed through spectral databases.[1]
<sup>1</sup> H NMR Spectroscopy	Specific peak data is not readily available in the searched literature.
<sup>13</sup> C NMR Spectroscopy	Specific peak data is not readily available in the searched literature.
Mass Spectrometry	Predicted m/z values for various adducts are available in public databases.[4]

## Experimental Protocol

This protocol details the synthesis of **3-Bromo-4-methylbenzonitrile** via electrophilic aromatic bromination of p-tolunitrile.

### Materials:

- p-Tolunitrile (168 g, 1.46 mol)
- N-Bromosuccinimide (NBS) (256 g, 1.43 mol)[2]
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Deionized water (H<sub>2</sub>O)
- Ethyl acetate
- Saturated saline solution
- Sodium hydroxide (NaOH) solution

- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Equipment:

- Reaction flask of appropriate size
- Magnetic stirrer
- Ice bath
- Filtration apparatus
- Separatory funnel
- Rotary evaporator

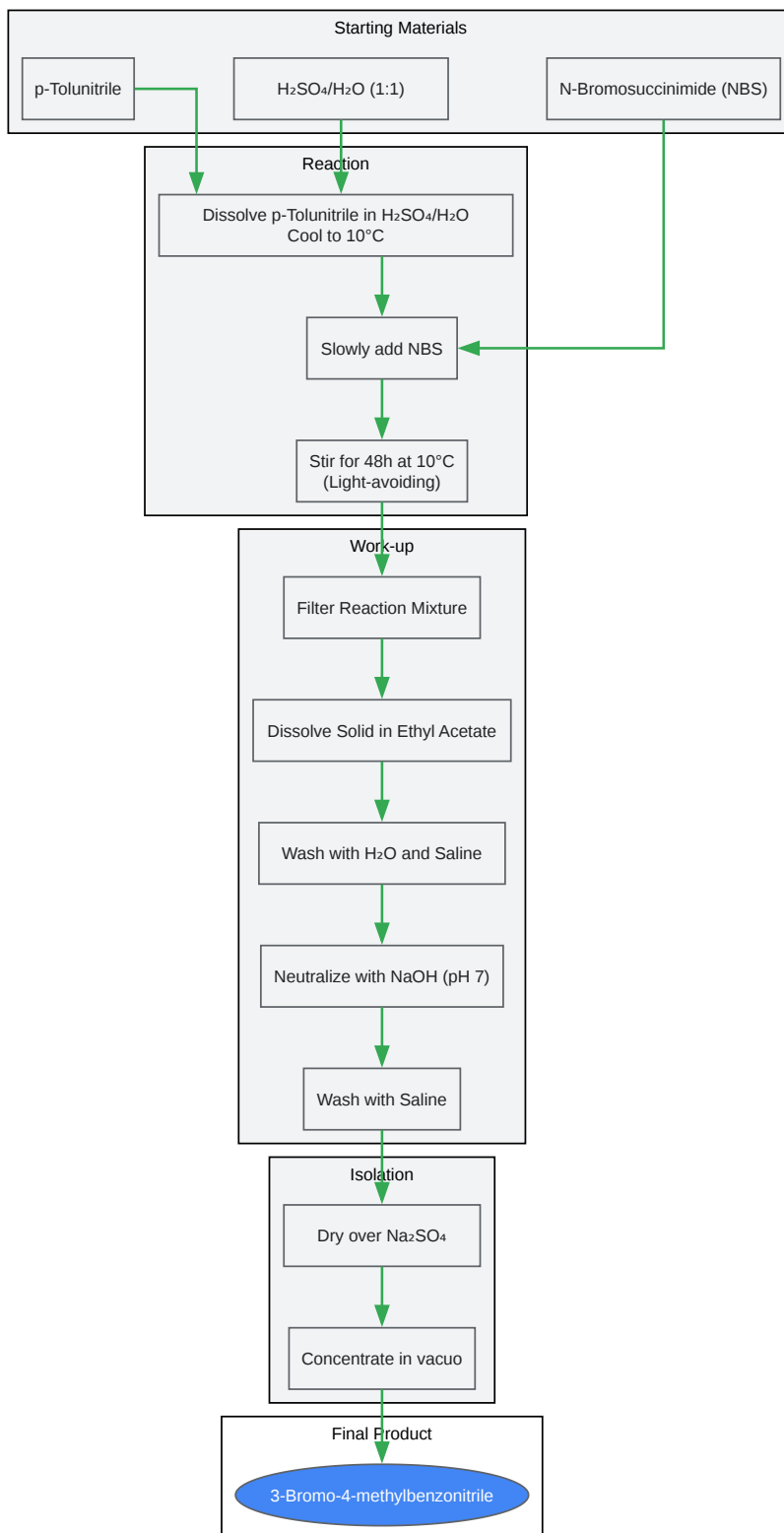
Procedure:

- Reaction Setup: In a suitable reaction flask, dissolve p-tolunitrile (168 g, 1.46 mol) in a mixed solution of  $\text{H}_2\text{SO}_4/\text{H}_2\text{O}$  (800 mL, 1:1, v/v).[2] Cool the solution to 10 °C using an ice bath.
- Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (256 g, 1.43 mol) to the cooled solution.[2]
- Reaction: Stir the reaction mixture under light-avoiding conditions for 48 hours at 10 °C.[2]
- Work-up:
  - Upon completion of the reaction, filter the mixture and collect the filter cake.[2]
  - Dissolve the filter cake in ethyl acetate (1000 mL).[2]
  - Wash the organic layer sequentially with water and saturated saline solution.[2]
  - Neutralize the organic layer with NaOH solution to a pH of 7.[2]
  - Wash the organic layer again with saturated saline solution.[2]
- Isolation and Purification:

- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ .[\[2\]](#)
- Concentrate the solution under reduced pressure to yield the crude product.[\[2\]](#)
- The resulting **3-bromo-4-methylbenzonitrile** is obtained as a yellow solid (276.5 g, 89% yield).[\[2\]](#)

## Reaction Workflow

## Synthesis of 3-Bromo-4-methylbenzonitrile

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## References

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